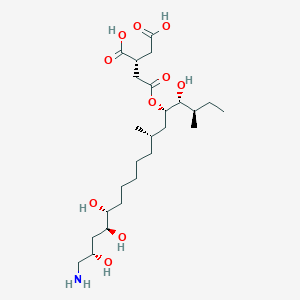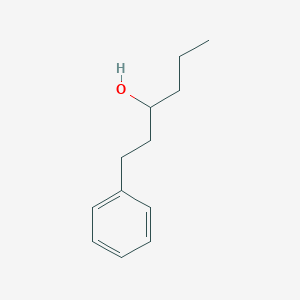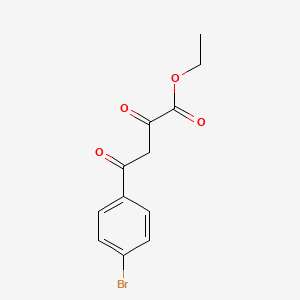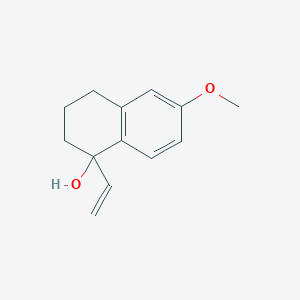
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is a derivative of naphthalene, characterized by a methoxy group at the 6-position and a vinyl group at the 1-position. This compound is known for its unique structure, which combines aromatic and aliphatic features, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of 6-methoxytetralone with vinylmagnesium bromide . The reaction proceeds under anhydrous conditions, often in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, depending on the desired product.
Major Products
Scientific Research Applications
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The methoxy and vinyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
1-Vinyl-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol:
1-Ethenyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol: A structural isomer with distinct properties.
Uniqueness
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and vinyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields .
Properties
IUPAC Name |
1-ethenyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-13(14)8-4-5-10-9-11(15-2)6-7-12(10)13/h3,6-7,9,14H,1,4-5,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZHGMCIQLVQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474089 | |
| Record name | 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-36-8 | |
| Record name | 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
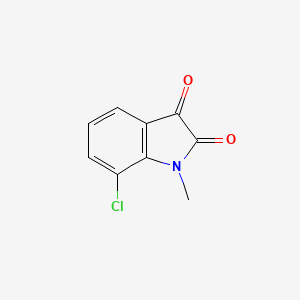
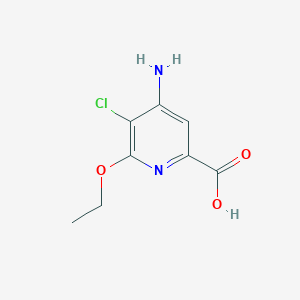
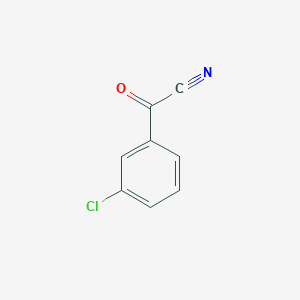
![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
